- A preparation of insecticidal piperidine and pyridine derivatives, World Intellectual Property Organization, , ,
Cas no 93076-89-2 (R 59-022)
R 59-022 structure
Product Name:R 59-022
CAS-Nr.:93076-89-2
MF:C27H26FN3OS
MW:459.578248500824
CID:807093
PubChem ID:24893986
Update Time:2024-10-26
R 59-022 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethy...
- 6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- DIACYLGLYCEROL KINASE INHIBITOR I
- R 59-022
- R-59-022
- R-59-022 (Diacylglycerol Kinase Inhibitor I)
- 6-[2-[4-[(4-Fluorophenyl)phenylMethylene]-1-piperidinyl]ethyl]-7-Methyl-5H-thiazolo[3,2-a]pyriMidin-5-one
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
- R59022
- Diacylglycerol Kinase Inhibitor I solid
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (ACI)
- DKGI-I
- 6-[2-[4-[(4-Fluorophenyl)phenylmethylene]-1-piperidin-yl]ethyl]-7-methyl-5H-thiazolo-[3,2-a]-pyrimidin-5-one
- NCGC00015357-06
- R 59022?
- Diacylglycerol Kinase Inhibitor I, solid
- SR-01000075608
- Tocris-2194
- Lopac-D-5919
- NCGC00015357-03
- SR-01000075608-3
- BDBM50529938
- HY-107613
- BRD-K54665485-001-07-9
- MS-28422
- HMS3677K21
- DA-77309
- NCGC00015357-01
- CS-0028966
- MFCD00055114
- SCHEMBL316891
- R-59022
- AKOS024456981
- NCGC00015357-02
- SMR000058437
- HMS3268B04
- G12127
- R-59 022
- 5H-Thiazolo(3,2-a)pyrimidin-5-one, 6-(2-(4-((4-fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-
- R 59022
- CHEBI:92958
- Q27164693
- REGID_for_CID_3012
- Diacylglycerol Kinase Inhibitor I - CAS 93076-89-2
- 6-(2-(4-((4-Fluorophenyl)phenylmethylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidine-5-one
- MFVJXLPANKSLLD-UHFFFAOYSA-N
- SR-01000075608-1
- Lopac0_000401
- MLS-0090818.0001
- CCG-204494
- 6-(2-{4-[(4-fluorophenyl)(phenyl)methylidene]piperidin-1-yl}ethyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- HMS3413K21
- CHEMBL259388
- MLS000028485
- DTXSID20239254
- SDCCGSBI-0050387.P002
- HMS3674M17
- EX-A7639
- UNII-PF550QIT3I
- NCGC00021479-02
- BRD-K54665485-001-01-2
- 6-(2-(4-((4-Fluorophenyl)(phenyl)methylene)piperidin-1-yl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- 93076-89-2
- D 5919
- PF550QIT3I
- DKGI-I; Diacylglycerol kinase inhibitor I
- LP00107
- NCGC00015357-05
- 6-[2-[4-[(4-fluorophenyl)phenylmethylene]-1-piperidinyl]ethyl]-7-methyl-5hthiazolo[3,2-a]pyrimidin-5-one
- NCGC00015357-04
- HSCI1_000342
- HMS2234P12
-
- MDL: MFCD00055114
- Inchi: 1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3
- InChI-Schlüssel: MFVJXLPANKSLLD-UHFFFAOYSA-N
- Lächelt: O=C1N2C(SC=C2)=NC(C)=C1CCN1CC/C(=C(\C2C=CC(F)=CC=2)/C2C=CC=CC=2)/CC1
Berechnete Eigenschaften
- Genaue Masse: 459.17800
- Monoisotopenmasse: 459.178061
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 5
- Komplexität: 868
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 61.2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 5.1
Experimentelle Eigenschaften
- Farbe/Form: Hellgelber Vollkörper
- Dichte: 1.26
- Siedepunkt: 619.8°Cat760mmHg
- Flammpunkt: 328.6°C
- Brechungsindex: 1.654
- Löslichkeit: 0.1 M HCl: slightly soluble
- PSA: 65.85000
- LogP: 5.28180
- Löslichkeit: Leicht löslich in 0.1 M HCl
R 59-022 Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S23-S24/25
- Lagerzustand:−20°C
R 59-022 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-107613-5mg |
R 59-022 |
93076-89-2 | 99.82% | 5mg |
¥3100 | 2025-04-15 | |
| MedChemExpress | HY-107613-10mg |
R 59-022 |
93076-89-2 | 99.82% | 10mg |
¥4900 | 2025-04-15 | |
| DC Chemicals | DC23017-50mg |
R 59022 |
93076-89-2 | >98% | 50mg |
$550.0 | 2023-09-15 | |
| MedChemExpress | HY-107613-10mM*1mLinDMSO |
R 59-022 |
93076-89-2 | 99.82% | 10mM*1mLinDMSO |
¥3134 | 2023-07-26 | |
| ChemScence | CS-0028966-5mg |
R 59-022 |
93076-89-2 | ≥99.0% | 5mg |
$350.0 | 2022-04-26 | |
| ChemScence | CS-0028966-10mg |
R 59-022 |
93076-89-2 | ≥99.0% | 10mg |
$550.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01329-5mg |
R 59-022 |
93076-89-2 | 99% | 5mg |
¥6728.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01329-1mg |
R 59-022 |
93076-89-2 | 99% | 1mg |
¥1998.0 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13408-1mg |
R 59-022 |
93076-89-2 | 98% | 1mg |
¥441.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci13408-5mg |
R 59-022 |
93076-89-2 | 98% | 5mg |
¥1034.00 | 2023-09-09 |
R 59-022 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- [Bis(aryl)methylene]-1-piperidinyl)alkyl pyrimidinones, European Patent Organization, , ,
R 59-022 Preparation Products
R 59-022 Verwandte Literatur
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
93076-89-2 (R 59-022) Verwandte Produkte
- 185613-80-3(5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-(2-chloroethyl)-7-methyl-3-phenyl-)
- 86487-64-1(5H-Thiazolo[3,2-a]pyrimidin-5-one,6-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-)
- 1173927-22-4(6-(4-Fluorobenzyl)-5h-thiazolo[3,2-a]pyrimidin-5-one)
- 143359-69-7(5H-THIAZOLO[3,2-A]PYRIMIDIN-5-ONE, 7-(DIPHENYLMETHYL)-6-METHYL-)
- 87051-43-2(Ritanserin)
- 1173927-24-6(6-(3,4-Dimethylbenzyl)-5h-thiazolo[3,2-a]pyrimidin-5-one)
- 1173927-19-9(6-Benzyl-5h-thiazolo[3,2-a]pyrimidin-5-one)
- 98185-19-4(5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-, hydrochloride (1:1))
- 874448-28-9(5H-Thiazolo[3,2-a]pyrimidin-5-one, 7-(1-aminopropyl)-6-(phenylmethyl)-)
- 874448-15-4(5H-Thiazolo[3,2-a]pyrimidine-7-carboxaldehyde,5-oxo-6-(phenylmethyl)-)
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